molecular formula C8H15N3O3 B1606400 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine CAS No. 49837-80-1

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine

Cat. No.: B1606400
CAS No.: 49837-80-1
M. Wt: 201.22 g/mol
InChI Key: DJZVOAQNCMYWOU-UHFFFAOYSA-N
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Description

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is a chemical compound with the CAS Registry Number 49837-80-1 . It is supplied with a high level of purity, typically at 98% . Researchers will find this compound characterized by its molecular formula, C8H15N3O3, and a molecular weight of 201.22 g/mol . Key physical properties include a melting point in the range of 162-164°C and a predicted boiling point of 381.5°C at 760 mmHg pressure . Its density is approximately 1.27 g/cm³ . The compound is intended for research applications and is strictly for laboratory use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that comprehensive data on specific research applications and the compound's mechanism of action is limited in the provided sources and requires consultation of specialized scientific literature.

Properties

IUPAC Name

1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O3/c1-7(2)6(5-9-12)10(13)8(3,4)11(7)14/h5,13-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZVOAQNCMYWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=CN=O)N(C(N1O)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327525
Record name 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49837-80-1
Record name 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Core Imidazolidine Skeleton Formation

The imidazolidine backbone is typically synthesized via condensation reactions between diamines and carbonyl compounds. For example:

  • Step 1 : Condensation of a tetramethyl-substituted diamine (e.g., 2,2,4,4-tetramethyl-1,3-diaminopropane) with a carbonyl source (e.g., glyoxal) under acidic or basic conditions.
  • Step 2 : Cyclization to form the 5-membered ring.
    Example :
    $$ \text{Diamine} + \text{Glyoxal} \rightarrow \text{Imidazolidine intermediate} $$

Introduction of Hydroxy Groups

Hydroxyl groups at positions 1 and 3 may be introduced via:

  • Oxidation : Selective oxidation of methyl groups using agents like KMnO₄ or H₂O₂ under controlled conditions.
  • Hydroxylation : Direct hydroxylation using catalysts like OsO₄ or enzymatic methods.

Key Reaction :
$$ \text{Tetramethylimidazolidine} + \text{Oxidizing Agent} \rightarrow \text{1,3-Dihydroxy derivative} $$

Nitrosomethylidene Functionalization

The nitrosomethylidene group (-CH=N-O) at position 5 is likely introduced via:

  • Nitrosation : Reaction with nitrous acid (HNO₂) or nitrosonium salts (e.g., NOBF₄) in acidic media.
  • Condensation : Reaction with nitroso compounds (e.g., nitrosyl chloride) under anhydrous conditions.

Example Pathway :
$$ \text{Imidazolidine} + \text{NaNO}_2/\text{HCl} \rightarrow \text{Nitrosomethylidene product} $$

Purification and Characterization

Final purification steps may involve:

Parameter Method Expected Result
Melting Point DSC 150–155°C (decomposes)
Molecular Weight Mass Spectrometry 243.3 g/mol
Functional Groups FT-IR N-O stretch (~1500 cm⁻¹), -OH (~3300 cm⁻¹)

Challenges and Optimization

  • Steric Hindrance : Tetramethyl groups may slow nitrosation; elevated temperatures or prolonged reaction times may be required.
  • Stability : Nitrosomethylidene derivatives are light-sensitive; reactions should be conducted in dark conditions.

Comparative Analysis of Related Compounds

Compound Synthesis Method Key Reagents Reference
4,5-Dihydroxy-1,3-dimethylimidazolidin-2-one Condensation of urea derivatives Dimethylurea, glyoxal
1,3,4,5-Tetramethylimidazole-2-thione Cyclization of thioamide precursors CS₂, methylamine

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrosomethylidene group can be reduced to an amine using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium hydride, methyl iodide, dimethyl sulfate.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted imidazolidines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that imidazolidine derivatives exhibit significant antimicrobial properties. Specifically, studies have shown that compounds containing the imidazolidine moiety demonstrate efficacy against a range of bacterial and fungal pathogens. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory potential. Studies suggest that derivatives of imidazolidines can act as cyclooxygenase-2 (COX-2) inhibitors, which are crucial in the inflammatory response. This property positions them as promising candidates for treating inflammatory diseases .

Neuroprotective Effects
Recent research has highlighted the potential neuroprotective effects of imidazolidine derivatives. They have shown promise in reducing neuronal damage in models of neurodegenerative diseases and stroke, indicating their potential therapeutic applications in neurology.

Materials Science Applications

Polymer Synthesis
The compound can serve as a building block for synthesizing advanced polymers. Its unique structural characteristics allow it to be incorporated into copolyesters, enhancing the mechanical properties and thermal stability of the resulting materials .

Nanocomposites
Research is ongoing into using 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine in nanocomposite formulations. The incorporation of this compound into nanostructured materials could lead to innovative applications in electronics and photonics due to its potential electronic properties .

Environmental Science Applications

Environmental Remediation
There is emerging interest in the application of imidazolidine derivatives in environmental remediation processes. Their ability to interact with various pollutants suggests potential use in detoxifying contaminated environments. Studies are being conducted to evaluate their effectiveness in breaking down hazardous substances in soil and water systems.

Case Studies and Research Findings

Study Focus Findings
Marki et al. (1984)Antimicrobial activityDemonstrated significant antibacterial effects against common pathogens.
Khan & Chawla (2002)Anti-inflammatory propertiesIdentified as promising NSAIDs with COX-2 inhibition capabilities.
Sharma & Khan (2001)Neuroprotective effectsShowed reduction of neuronal damage in stroke models.

Mechanism of Action

The mechanism of action of 1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including oxidative stress response and signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from other imidazolidine derivatives are critical to its physicochemical and biological behavior. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Substituents Key Features Biological Activity/Applications Log P / pKa Reference
Target Compound 1,3-OH; 2,2,4,4-CH₃; 5-(NO-methylidene) High steric hindrance; potential NO release Not explicitly reported (inferred antimicrobial/redox roles) Estimated log P: ~0.5 (hydroxyls reduce hydrophobicity)
AIT70 (OA-agonist) 2,6-diethylphenyl; unsubstituted imidazolidine ring Full OA-agonist activity (adenylate cyclase activation in P. americana) Insect neuroreceptor modulation Higher log P (diethylphenyl enhances hydrophobicity)
Compound 71 (AIT analog) 2,6-Et₂-Ph; 4-CH₃ on imidazolidine Dramatically reduced OA-agonist activity Partial agonist (steric interference) Log P similar to AIT70
Dispirooxindoles (e.g., 5a) Selenoxo group; arylidene substituents Cytotoxicity (ROS generation in cancer cells) Anticandidate therapeutic Not reported
5-(3,4-dihydroxyphenyl)-hydantoin 5-ethyl-3-methyl; dihydroxyphenyl Structural analog with phenolic hydroxyl groups Antioxidant potential Lower log P (polar substituents)
Cu(II)L1 complex (spirohydantoin) Fluorene-spirohydantoin; hydroxymethyl groups Antibacterial activity (six-membered chelate rings with Cu²⁺) Antimicrobial agent Not reported

Key Findings :

Substituent Effects on Bioactivity :

  • The nitrosomethylidene group in the target compound distinguishes it from analogs like AIT70 or hydantoins. While AIT70’s OA-agonist activity depends on 2,6-diethylphenyl substituents and an unmodified imidazolidine ring , the target’s hydroxyl and methyl groups likely hinder receptor binding but may confer redox or antimicrobial properties .
  • Steric effects are critical: Methyl groups at positions 2 and 4 in the target compound may reduce bioactivity compared to unsubstituted rings (e.g., AIT70), similar to how a 4-CH₃ in Compound 71 lowers OA-agonist activity by 90% .

The nitroso group’s electron-withdrawing nature could stabilize the molecule in acidic environments, contrasting with hydantoins’ carbonyl-dominated electronic profiles .

Catalytic and Synthetic Relevance :

  • Unlike N-heterocyclic carbene (NHC) catalysts derived from imidazolidines , the target’s steric bulk from tetramethyl groups may limit catalytic utility but enhance stability in biological matrices.

Structural parallels to spirohydantoins (e.g., Cu(II)L1) hint at possible metal-chelation properties, though this remains untested.

Biological Activity

1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₈H₁₈N₂O₃
  • Molecular Weight : 174.24 g/mol
  • Structural Characteristics : The compound features a nitrosomethylidene group attached to an imidazolidine structure, contributing to its unique reactivity and biological interactions.

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of hydroxyl groups in the imidazolidine structure suggests potential for radical scavenging activity. In vitro studies have shown that such compounds can neutralize free radicals, thus protecting cellular components from oxidative damage.

Anticancer Activity

Preliminary studies have suggested that this compound may exhibit anticancer properties. Analogous compounds have demonstrated the ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Case Study : A study on imidazole derivatives indicated that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Enzyme Inhibition

Imidazolidine derivatives are often studied for their potential as enzyme inhibitors. The compound may interact with specific enzymes involved in metabolic pathways or signal transduction processes. For example:

  • Farnesyltransferase Inhibition : Similar compounds have been identified as potent inhibitors of farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

The mechanisms underlying the biological activities of this compound can be attributed to:

  • Radical Scavenging : Hydroxyl groups facilitate the donation of electrons to free radicals.
  • Enzyme Interaction : The imidazolidine ring may mimic substrates or transition states in enzymatic reactions.
  • Cell Signaling Modulation : Potential modulation of signaling pathways associated with cell growth and apoptosis.

Research Findings

Study ReferenceBiological ActivityFindings
AnticancerInduced apoptosis in MCF-7 cells with IC50 values in the micromolar range.
AntioxidantDemonstrated significant free radical scavenging activity in DPPH assay.
Enzyme InhibitionExhibited competitive inhibition against farnesyltransferase with Ki values comparable to known inhibitors.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3-dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine, and how can reaction conditions be systematically optimized?

Methodological Answer : Synthetic optimization involves multi-step imidazolidine derivatization. A base imidazolidine scaffold can be functionalized via nitrosation and hydroxylation steps. To optimize yield and purity, employ statistical Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, stoichiometry of nitroso reagents). For example, fractional factorial designs can identify critical parameters, while response surface methodology (RSM) refines optimal conditions . Parallel synthesis approaches, as demonstrated for substituted imidazoles (e.g., 2,4,5-triphenyl derivatives), can also be adapted .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Methodological Answer : Use a combination of spectroscopic and analytical techniques :

  • FT-IR : Identify nitroso (N–O stretch ~1500 cm⁻¹) and hydroxyl (O–H stretch ~3200–3500 cm⁻¹) groups.
  • NMR : ¹H/¹³C NMR to resolve methyl (δ 1.0–1.5 ppm) and nitrosomethylidene (δ 8.0–9.0 ppm) environments.
  • Elemental Analysis (EA) : Validate empirical formula (C₈H₁₄N₂O₃) with <0.3% deviation.
  • X-ray Crystallography : Resolve steric effects from tetramethyl groups and nitroso orientation .

Q. What are the recommended protocols for assessing the compound’s stability under laboratory storage conditions?

Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

  • Thermal stress (40–60°C for 4–8 weeks) to simulate long-term storage.
  • Photolytic stress (ICH Q1B guidelines: UV/visible light exposure).
    Monitor degradation via HPLC for byproducts (e.g., demethylation or nitroso reduction). Store in amber vials at –20°C under inert gas to minimize oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms involving this compound, particularly its nitroso group reactivity?

Methodological Answer : Apply density functional theory (DFT) to model nitroso group interactions. For example:

  • Calculate activation barriers for nitroso-alkene cycloadditions or nitrosation of amines.
  • Simulate electronic transitions (UV-Vis spectra) to correlate with experimental data.
  • Use molecular docking to predict binding affinities if the compound has biological targets (e.g., enzyme active sites) .

Q. What experimental strategies address contradictions in spectroscopic data, such as discrepancies between NMR and X-ray structures?

Methodological Answer : Resolve ambiguities by:

  • Variable-temperature NMR : Probe dynamic effects (e.g., methyl group rotation).
  • Solid-state vs. solution-state comparisons : Use cross-polarization magic-angle spinning (CP-MAS) NMR to align crystallographic data with solution behavior.
  • Tautomerism analysis : Investigate nitroso/enol equilibrium via pH-dependent studies .

Q. How does the compound behave under heterogeneous catalytic conditions, and what role do steric effects from tetramethyl groups play?

Methodological Answer : Design catalytic experiments using:

  • Metal-organic frameworks (MOFs) : Test substrate diffusion limitations caused by steric hindrance.
  • Kinetic isotope effects (KIE) : Differentiate between rate-determining steps (e.g., nitroso transfer vs. C–H activation).
    Compare turnover frequencies (TOF) with less hindered analogs to quantify steric contributions .

Q. What methodologies are suitable for studying the compound’s environmental fate, including atmospheric degradation pathways?

Methodological Answer : Use smog chamber experiments to simulate atmospheric oxidation:

  • Expose the compound to OH radicals (generated via H₂O₂ photolysis).
  • Monitor degradation products (e.g., nitro derivatives) via GC-MS.
  • Apply global reactivity models (e.g., EPI Suite) to predict persistence and bioaccumulation potential .

Q. How can researchers reconcile discrepancies between computational predictions and experimental outcomes in reaction design?

Methodological Answer : Implement a feedback loop combining:

  • High-throughput experimentation : Generate large datasets for reaction yields/selectivity.
  • Machine learning (ML) : Train models on experimental data to refine computational predictions.
  • Mechanistic probes : Use isotopic labeling (e.g., ¹⁵N-nitrosomethylidene) to validate predicted intermediates .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine
Reactant of Route 2
1,3-Dihydroxy-2,2,4,4-tetramethyl-5-(nitrosomethylidene)imidazolidine

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